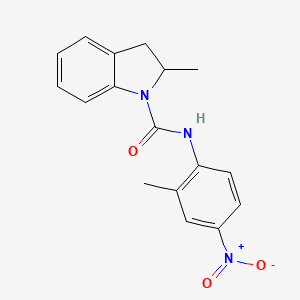![molecular formula C18H20N4O4S B4754857 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide, also known as BISA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BISA is a benzoxadiazole derivative that has been synthesized for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide involves the coordination of the benzoxadiazole moiety with the zinc ion, resulting in the formation of a stable complex. The coordination of the zinc ion with 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide leads to a change in the fluorescence intensity of the compound, which can be measured using a fluorescence spectrophotometer. The selectivity of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide towards zinc ions is due to the presence of the piperidine ring, which provides a suitable environment for the coordination of the zinc ion.
Biochemical and Physiological Effects:
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a suitable tool for cell imaging studies. 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has also been shown to cross the blood-brain barrier, making it a potential tool for the detection of zinc ions in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide as a fluorescent probe for the detection of zinc ions include its high selectivity and sensitivity towards zinc ions, its non-toxicity to cells at low concentrations, and its ability to cross the blood-brain barrier. The limitations of using 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide include its limited solubility in water, which can affect its performance in biological samples, and its potential interference with other metal ions.
Orientations Futures
The future directions for the research on 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide include the development of new derivatives with improved solubility and selectivity towards zinc ions. The use of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide as a tool for the detection of zinc ions in vivo is also an area of research that requires further investigation. The potential applications of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide in the diagnosis and treatment of diseases linked to abnormal levels of zinc ions, such as Alzheimer's and cancer, is an area of research that requires further exploration.
Conclusion:
In conclusion, 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide is a promising compound that has gained attention in the scientific community due to its potential applications as a fluorescent probe for the detection of zinc ions in biological systems. The synthesis method of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide involves the reaction of 7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-amine with 4-methoxybenzenesulfonyl chloride in the presence of a base. 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has been shown to selectively bind to zinc ions and emit fluorescence, making it a useful tool for the detection and quantification of zinc ions in biological samples. The future directions for the research on 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide include the development of new derivatives with improved solubility and selectivity towards zinc ions and the use of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide as a tool for the detection of zinc ions in vivo.
Applications De Recherche Scientifique
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has been used as a fluorescent probe for the detection of zinc ions in biological systems. Zinc is an essential trace element that plays a crucial role in various biological processes such as DNA synthesis, protein synthesis, and cell division. The abnormal levels of zinc ions have been linked to various diseases such as Alzheimer's, Parkinson's, and cancer. 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has been shown to selectively bind to zinc ions and emit fluorescence, making it a useful tool for the detection and quantification of zinc ions in biological samples.
Propriétés
IUPAC Name |
4-methoxy-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-13-5-7-14(8-6-13)27(23,24)21-15-9-10-16(18-17(15)19-26-20-18)22-11-3-2-4-12-22/h5-10,21H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCGXTYDQJUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=NON=C23)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-chloro-2-methylphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4754776.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4754788.png)

![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4754812.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)





![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
